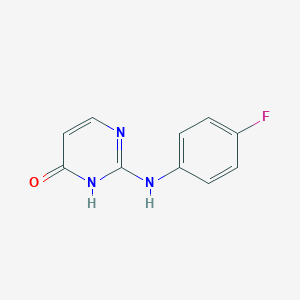![molecular formula C17H18N2O B275160 5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B275160.png)
5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one derivatives. One common method is the alkylation under phase-transfer catalysis conditions, where the benzyl group is introduced to the nitrogen atom of the diazepine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as potassium carbonate (K2CO3) and benzyl bromide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the diazepine ring or the benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reduction reactions.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) is a typical method for introducing nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted derivatives, while oxidation can produce hydroxyl or carbonyl derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex benzodiazepine derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anti-cancer applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Uniqueness
5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
5-benzyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-13-11-17(20)18-15-9-5-6-10-16(15)19(13)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,18,20) |
Clave InChI |
FLNDPTGZYAGYGU-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3 |
SMILES canónico |
CC1CC(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![METHYL 2-[(ANILINOCARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B275098.png)
![4-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}MORPHOLINE](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)
![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)

